
(1,1-Dimethylethyl)phenylphosphinic chloride
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Overview
Description
(1,1-Dimethylethyl)phenylphosphinic chloride, also referred to as tert-butylphenylphosphinic chloride (t-BuPhP(O)Cl), is an organophosphorus compound characterized by a phosphinic acid chloride functional group (P(O)Cl) substituted with a phenyl group (C₆H₅) and a tert-butyl group (C(CH₃)₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of phosphinate esters, amides, and ligands for coordination chemistry. Its bulky tert-butyl substituent imparts steric hindrance, influencing reactivity and selectivity in reactions such as nucleophilic substitutions or cross-couplings .
The molecular formula is likely C₁₀H₁₄ClOP, with an approximate molecular weight of 216.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chloro-tert-butyl-phosphoryl)benzene typically involves the reaction of tert-butylphosphine with a chlorinating agent in the presence of a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (chloro-tert-butyl-phosphoryl)benzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity products.
Chemical Reactions Analysis
Types of Reactions
(chloro-tert-butyl-phosphoryl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, leading to substitution reactions.
Oxidation and Reduction: The phosphoryl group can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus and affecting the overall reactivity of the compound.
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, phosphoryl compounds, and reduced or oxidized phosphorus-containing species .
Scientific Research Applications
(chloro-tert-butyl-phosphoryl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of (chloro-tert-butyl-phosphoryl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking electrophiles and forming a carbocation intermediate, which is then stabilized by the loss of a proton.
Oxidation and Reduction: The phosphoryl group undergoes changes in oxidation state, affecting the compound’s reactivity and interactions with other molecules.
Substitution Reactions: The chloro group can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Comparison with Similar Phosphinic/Phosphonous Chlorides
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between (1,1-dimethylethyl)phenylphosphinic chloride and related compounds:
Research Findings and Industrial Relevance
Recent studies highlight the role of tert-butyl-substituted phosphinic chlorides in synthesizing chiral catalysts for enantioselective hydrogenation . In contrast, diphenylphosphinic chloride remains a staple in polymer modification due to its thermal stability . Methylphosphonous dichloride’s small size facilitates rapid kinetic resolutions in peptide synthesis .
Biological Activity
(1,1-Dimethylethyl)phenylphosphinic chloride, also known as a phosphinic acid derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phosphinic group attached to a phenyl ring and an isopropyl substituent, which influences its reactivity and biological interactions.
The molecular formula for this compound is C10H13ClOP. Its structure can be depicted as follows:
Where R represents the phenyl group and R2 denotes the isopropyl group.
Biological Activities
Research indicates that phosphinic acid derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that phosphinic compounds can inhibit the growth of various bacterial and fungal strains. For instance, this compound demonstrated effectiveness against plant pathogens, indicating potential agricultural applications .
- Antioxidant Properties : The antioxidant capacity of phosphinic derivatives is significant, contributing to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Enzyme Inhibition : Molecular docking studies suggest that this compound may inhibit specific enzymes such as ATP synthase in fungi, highlighting its potential as an antifungal agent .
Case Studies and Research Findings
Recent research has focused on the biological activity of this compound through various methodologies:
1. Antifungal Activity
A study investigated the antifungal properties of Kutzneria sp. strain TSII, which produced metabolites including this compound. The compound showed significant inhibition of fungal mycelial growth in vitro, suggesting its utility in managing plant diseases .
2. Antioxidant Activity Assessment
The antioxidant activity was assessed using various assays such as DPPH and reducing power assays. The results indicated that this compound exhibited substantial free radical scavenging abilities comparable to standard antioxidants like ascorbic acid .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1,1-Dimethylethyl)phenylphosphinic chloride in a laboratory setting?
- Answer : The compound can be synthesized via reaction of tert-butylphenylphosphine with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical protocol involves refluxing tert-butylphenylphosphine with excess SOCl₂ under anhydrous conditions, followed by vacuum distillation to isolate the product . Ensure stoichiometric control to avoid side reactions, and monitor progress via <sup>31</sup>P NMR for phosphorus-specific intermediate tracking.
Q. What analytical techniques are most effective for characterizing this compound?
- Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (180.65 g/mol) using electron ionization (EI-MS) .
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (δ 1.3 ppm for tert-butyl protons), <sup>13</sup>C NMR (δ 30-35 ppm for quaternary carbons), and <sup>31</sup>P NMR (δ 15-25 ppm for P-Cl bonding) .
- Infrared Spectroscopy (IR) : Peaks at 550-600 cm⁻¹ (P-Cl stretching) and 1250-1300 cm⁻¹ (P=O if oxidized) .
Q. What safety precautions are critical when handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store under inert gas (argon/nitrogen) at 2-8°C in sealed, amber glass vials to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How does the steric environment of the tert-butyl group influence the reactivity of this phosphinic chloride in nucleophilic substitution reactions?
- Answer : The bulky tert-butyl group creates steric hindrance, slowing down bimolecular nucleophilic substitution (Sₙ2) pathways. Instead, reactions favor associative mechanisms (e.g., Sₙ1 with carbocation intermediates) or ligand-exchange processes in metal-catalyzed systems. For example, in cross-coupling reactions, the tert-butyl group stabilizes transition states via electron-donating effects while limiting accessibility to the phosphorus center .
Q. What strategies mitigate decomposition during prolonged storage of this compound?
- Answer :
- Inert Atmosphere : Store under argon with molecular sieves (3Å) to absorb residual moisture .
- Stabilizers : Add 1-2% triethylamine to scavenge HCl byproducts formed during hydrolysis .
- Temperature Control : Avoid temperatures >25°C; prolonged exposure to light accelerates decomposition .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density around phosphorus, predicting nucleophilic attack sites. Molecular dynamics simulations assess steric effects in ligand-metal coordination, such as in nickel- or palladium-catalyzed cross-coupling reactions . Validate predictions experimentally using kinetic studies (e.g., Eyring plots) and X-ray crystallography of intermediates .
Q. Notes
Properties
CAS No. |
4923-85-7 |
---|---|
Molecular Formula |
C10H14ClOP |
Molecular Weight |
216.64 g/mol |
IUPAC Name |
[tert-butyl(chloro)phosphoryl]benzene |
InChI |
InChI=1S/C10H14ClOP/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
URNNRLLBSQXWBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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